Tyrphostin B48

Übersicht

Beschreibung

Tyrphostin B48 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues in proteins. This inhibition can affect various cellular processes, including cell growth, differentiation, and metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal tyrosine kinase activity .

Wissenschaftliche Forschungsanwendungen

Tyrphostin B48 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung von Tyrosinkinasen und ihrer Rolle in verschiedenen chemischen Reaktionen.

Biologie: Untersuchung seiner Auswirkungen auf Zellprozesse, einschließlich Zellwachstum, Differenzierung und Apoptose.

Medizin: Erforschung seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs, Autoimmunerkrankungen und anderen Erkrankungen, die mit einer abnormalen Tyrosinkinaseaktivität einhergehen.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Mittel, die auf Tyrosinkinasen abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Tyrosinkinasen hemmt. Es bindet an das aktive Zentrum des Enzyms und verhindert so die Phosphorylierung von Tyrosinresten in Zielproteinen. Diese Hemmung stört verschiedene Signalwege, die am Zellwachstum, der Differenzierung und dem Stoffwechsel beteiligt sind. Zu den molekularen Zielmolekülen von this compound gehören der Arylhydrocarbon-Rezeptor (AhR) und das Hitzeschockprotein 90 (HSP90), die eine entscheidende Rolle in zellulären Prozessen spielen .

Wirkmechanismus

Tyrphostin B48 exerts its effects by inhibiting the activity of tyrosine kinases. It binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and metabolism. The molecular targets of this compound include the aryl hydrocarbon receptor (AhR) and heat shock protein 90 (HSP90), which play crucial roles in cellular processes .

Biochemische Analyse

Biochemical Properties

Tyrphostin B48 interacts with several enzymes and proteins. It is known to inhibit the activation of the aryl hydrocarbon receptor (AhR), a transcription factor activated by dioxin and related xenobiotics . The inhibitory effects of this compound on endogenous tyrosine kinase activity have been evaluated by detecting alterations in the tyrosine phosphorylation states of cellular proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses the transcriptional activation of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . It also inhibits the nuclear localization of AhR . In human glioma cell lines, this compound has been observed to inhibit dose-dependently the EGF-stimulated cell growth and tyrosine autophosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AhR. It inhibits the nuclear localization of AhR induced by TCDD, although the amount of AhR protein is not altered . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that the optimum time for the maximum inhibitory effect on tyrosine autophosphorylation is 12 to 18 hours after treatment with this compound .

Metabolic Pathways

Its role as a tyrosine kinase inhibitor suggests that it may interact with enzymes or cofactors involved in tyrosine kinase pathways .

Subcellular Localization

It has been observed to inhibit the nuclear localization of AhR , suggesting that it may have effects on the activity or function of this protein in specific compartments or organelles.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

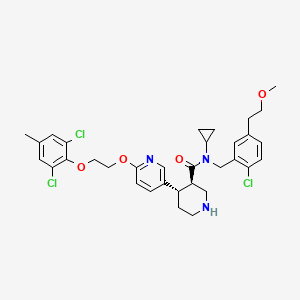

Die Synthese von Tyrphostin B48 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzyliden-Cyanoacetamid-Derivat ist. Die wichtigsten Schritte umfassen:

Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation eines Benzaldehyds mit Cyanoacetamid in Gegenwart einer Base wie Natriumhydroxid, um den Benzyliden-Cyanoacetamid-Kern zu bilden.

Hydroxylierung: Der nächste Schritt beinhaltet die Hydroxylierung des aromatischen Rings, um Hydroxylgruppen an bestimmten Positionen einzuführen. Dies kann mit Reagenzien wie Wasserstoffperoxid oder anderen Oxidationsmitteln erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Reaktionszeit und der Konzentration der Reagenzien. Industrielle Verfahren beinhalten auch fortschrittliche Reinigungsverfahren, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), um sicherzustellen, dass das Endprodukt die geforderten Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyrphostin B48 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen am aromatischen Ring können oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Cyanogruppe kann reduziert werden, um Amine oder andere reduzierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder andere Reduktionsmittel.

Substitution: Halogenierungsmittel, Sulfonierungsmittel oder andere elektrophile Reagenzien.

Wichtigste gebildete Produkte

Oxidationsprodukte: Chinone, hydroxylierte Derivate.

Reduktionsprodukte: Amine, reduzierte Cyanoderivate.

Substitutionsprodukte: Halogenierte, sulfonierte oder andere substituierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Herbimycin A: Ein weiterer Tyrosinkinase-Inhibitor mit einem anderen Wirkmechanismus.

Genistein: Eine natürliche Verbindung, die Tyrosinkinasen hemmt und auf ihre krebshemmenden Eigenschaften untersucht wurde.

Tyrphostin AG538: Eine eng verwandte Verbindung mit ähnlichen hemmenden Wirkungen auf Tyrosinkinasen

Einzigartigkeit von Tyrphostin B48

This compound ist aufgrund seiner spezifischen Struktur und des Vorhandenseins von Hydroxylgruppen am aromatischen Ring einzigartig, die zu seiner inhibitorischen Aktivität beitragen. Seine Fähigkeit, die nukleäre Lokalisation des durch Dioxin induzierten Arylhydrocarbon-Rezeptors zu hemmen, unterscheidet es von anderen Tyrosinkinase-Inhibitoren .

Eigenschaften

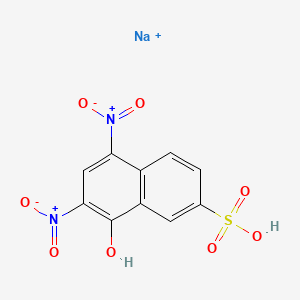

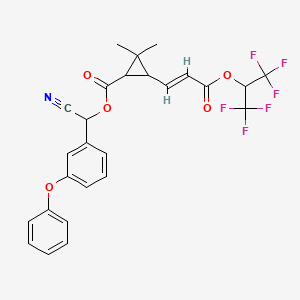

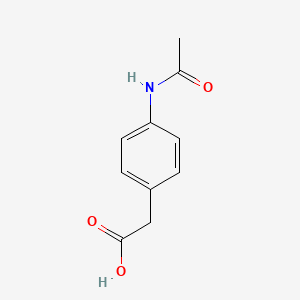

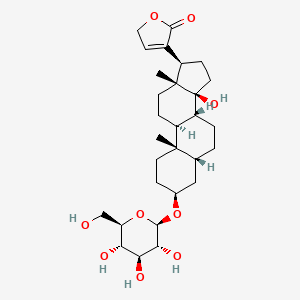

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHOVJYOELRGMV-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018515 | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-35-3, 139087-53-9 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG 494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B48 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 494 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin B494?

A: Tyrphostin B48 (also known as AG 494) is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. [] It acts as an ATP-competitor, binding to the ATP-binding site of EGFR and blocking its phosphorylation activity. [] This inhibition disrupts downstream signaling cascades involved in cell proliferation, differentiation, and survival. []

Q2: How does this compound affect the cellular response to Angiotensin II?

A: Research suggests that this compound can inhibit the angiotensin II-induced stimulation of phospholipase C γ1 (PLCγ1) in vascular smooth muscle cells. [, ] This inhibition is likely due to this compound's ability to block the tyrosine kinase activity required for the activation of PLCγ1 by angiotensin II. [, ]

Q3: Does this compound impact the aryl hydrocarbon receptor (AhR) pathway?

A: While this compound is known as an EGFR tyrosine kinase inhibitor, studies demonstrate it can also inhibit the nuclear localization of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in human Caco-2 cells. [] Importantly, unlike other tyrosine kinase inhibitors like Herbimycin A, this compound doesn't affect the overall amount of AhR protein. [] This suggests a specific interference with AhR nuclear translocation rather than protein degradation.

Q4: What is the impact of this compound on cell cycle progression?

A: Research indicates that this compound can induce cell cycle arrest in the G1 phase in both DU 145 prostate cancer cells and A549 lung cancer cells. [] This arrest is consistent with the inhibition of EGFR signaling, which plays a role in cell cycle progression.

Q5: What are the implications of this compound's effects on ERK and AKT activity?

A: this compound's impact on ERK and AKT activity appears to be cell type-dependent. [] In DU 145 cells, this compound significantly decreased the enzymatic activity of both ERK and AKT. [] Conversely, in A549 cells, only AKT phosphorylation was effectively inhibited by this compound. [] This highlights the complexity of cellular signaling and the need for further investigation into the specific mechanisms involved.

Q6: What is the significance of silica-induced NF-κB activation and its modulation by this compound?

A: Studies demonstrate that silica exposure can activate NF-κB in macrophages, a process mediated by reactive oxygen species (ROS) and protein tyrosine kinases. [, ] Importantly, this compound effectively prevented this silica-induced NF-κB activation, suggesting its potential therapeutic role in mitigating silica-related inflammatory responses. [, ]

Q7: Does this compound influence bone formation or interact with BMP9 signaling?

A: While not directly addressed in the provided research papers, it's worth noting that a related compound, AG-494, alongside AG-1478, was found to inhibit the synergistic effect of EGF on BMP9-induced osteogenic differentiation in a dose- and time-dependent manner. [] This suggests a potential role of EGFR tyrosine kinase inhibition, potentially by this compound as well, in modulating bone formation pathways.

Q8: What analytical methods are commonly used to study this compound?

A: Common analytical techniques used in the research include Western blotting to assess protein expression and phosphorylation levels, chemiluminescence assays to measure ROS production, and electrophoretic mobility shift assays (EMSA) to determine NF-κB DNA binding activity. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.